Wild-Type and Mutant EZH2 Inhibition Potency
ZLD1039 inhibits wild-type EZH2 with an IC50 of 5.6 nM in cell-free enzyme assays, representing approximately 1.8-fold greater potency than GSK126 (IC50 = 9.9 nM) [1]. Against the Y641F mutant, ZLD1039 exhibits an IC50 of 15 nM; against the A677G mutant, the IC50 is 4.0 nM [2]. In comparison, Tazemetostat shows IC50 values of 11-16 nM against wild-type EZH2 in peptide and nucleosome assays, respectively [3]. The quantitative potency advantage of ZLD1039 may translate to lower effective concentrations in cellular and in vivo experimental systems.
| Evidence Dimension | Enzymatic IC50 (wild-type EZH2) |
|---|---|
| Target Compound Data | 5.6 nM |
| Comparator Or Baseline | GSK126: 9.9 nM |
| Quantified Difference | 1.8-fold lower IC50 (higher potency) for ZLD1039 |
| Conditions | Cell-free EZH2 methyltransferase activity assay |
Why This Matters
Lower IC50 enables reduced compound consumption and potentially lower off-target exposure at effective concentrations.
- [1] Song X, Gao T, Wang N, et al. Selective inhibition of EZH2 by ZLD1039 blocks H3K27 methylation and leads to potent anti-tumor activity in breast cancer. Scientific Reports. 2016;6:20864. View Source
- [2] TargetMol. ZLD1039 Product Information. Catalog No. T29231. View Source
- [3] Tazemetostat (EPZ-6438) Product Information. MedChemExpress. View Source
